Tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Description
Tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a boronate ester featuring a conjugated (Z)-configured propenoate backbone and a tert-butyl ester group. This compound is widely utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity imparted by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety .
Properties
IUPAC Name |
tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4/c1-11(2,3)16-10(15)8-9-14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOGTGKRQNVRIU-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the reaction of tert-butyl acrylate with a boronic ester. The reaction is often catalyzed by a palladium complex under mild conditions. The process can be summarized as follows:
Starting Materials: Tert-butyl acrylate and a boronic ester.
Catalyst: Palladium complex.
Reaction Conditions: Mild temperature and inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
The compound serves as a versatile building block in organic synthesis. Its dioxaborolane moiety offers opportunities for functionalization through various chemical reactions such as:
- Cross-Coupling Reactions : The boron atom in the dioxaborolane can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl and vinyl halides. This is particularly useful in synthesizing complex organic molecules with precision .
- Nucleophilic Substitution : The tert-butyl group can stabilize carbocations formed during nucleophilic substitution reactions. This property is advantageous in synthesizing secondary and tertiary alcohols from primary substrates .
Medicinal Chemistry
Drug Development
The compound is explored for its potential use in drug development due to its structural features that can mimic biological molecules. Specific applications include:
- Statin Synthesis : Tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a key intermediate in the synthesis of statins, which are widely used to lower cholesterol levels. Its incorporation into statin frameworks enhances lipophilicity and bioavailability .
- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antioxidant properties. This opens avenues for developing therapeutic agents targeting oxidative stress-related diseases .
Materials Science
Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer chemistry:
- Synthesis of Functional Polymers : By incorporating the dioxaborolane into polymer backbones, researchers can create materials with tailored properties for specific applications such as drug delivery systems and smart materials .
Mechanism of Action
The mechanism of action of tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form stable complexes with transition metals, facilitating cross-coupling reactions. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, reactivity, and application differences between the target compound and analogous boronate esters.
Table 1: Key Features of Tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate and Related Compounds
Structural and Electronic Differences
- Conjugation vs. Saturation: The target compound’s (Z)-propenoate enables π-conjugation, enhancing reactivity in Suzuki couplings compared to the saturated propanoate analog, which is less reactive but more stable .
- Substituent Effects : The triethylsilyl group in 88b introduces steric and electronic modulation, reducing coupling efficiency but enabling silicon-specific transformations. In contrast, the tert-butyl ester in the target compound balances stability and reactivity.
- Heterocyclic Integration : The azetidine-pyrazole derivative and thiazole-containing compound diverge into medicinal applications due to pharmacologically relevant heterocycles, unlike the target compound’s focus on materials science.
Reactivity in Cross-Coupling Reactions
- The target compound’s (Z)-configuration optimizes stereoselectivity in couplings, critical for synthesizing conjugated dienes or polymers . By contrast, 88b produces mixed Z/E isomers, complicating stereochemical outcomes.
- The saturated propanoate analog is less effective in forming conjugated products but serves as a robust precursor for alkylboronate delivery.
Biological Activity
Tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a compound that has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H28BNO4
- Molecular Weight : 309.21 g/mol
- CAS Number : 885693-20-9
The compound features a tert-butyl group and a dioxaborolane moiety that may contribute to its biological activity. The presence of the dioxaborolane unit suggests potential interactions with biological targets such as enzymes or receptors.
Mechanisms of Biological Activity
Research into the biological activity of compounds similar to this compound indicates several possible mechanisms:
- Enzyme Inhibition : Compounds containing boron have been shown to interact with various enzymes, potentially acting as inhibitors. The dioxaborolane structure may facilitate binding to active sites on enzymes.
- Antioxidant Activity : Some studies suggest that boron-containing compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways through interactions with specific receptors or proteins involved in signal transduction.
In Vitro Studies
In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound may possess selective cytotoxicity towards certain cancer cells while sparing normal cells.
Mechanistic Insights
Further mechanistic studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Case Studies
A notable case study involved the use of this compound in combination with traditional chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy:
This suggests that the compound may enhance the effectiveness of existing cancer treatments.
Q & A
Q. What are the standard synthetic routes for Tert-butyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl derivatives with boronate esters are prepared by reacting bromo- or chloro-substituted precursors with pinacolborane or bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key steps include:
- Borylation : Reaction of tert-butyl propenoate halides with bis(pinacolato)diboron using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .
- Stereochemical control : The (Z)-isomer is stabilized by steric hindrance from the tert-butyl group, which can be confirmed via NOE NMR experiments .
Table 1 : Representative Yields from Halide Starting Materials
| Starting Material | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Bromo-propenoate | Pd(PPh₃)₄ | 65% | |
| Chloro-propenoate | PdCl₂(dppf) | 32% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming regiochemistry and stereochemistry. The tert-butyl group appears as a singlet (~1.3 ppm), while the propenoate doublet (δ ~6.2 ppm) and boronate signals (δ ~1.0–1.4 ppm) are diagnostic .
- Mass spectrometry (DART or ESI) : Validates molecular weight (e.g., exact mass for C₁₄H₂₃BO₄: calc. 282.17, observed 282.16) .
- X-ray crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for structure refinement .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The boronate ester acts as a nucleophile, coupling with aryl/vinyl halides in the presence of Pd catalysts (e.g., Pd(OAc)₂) and bases (e.g., K₂CO₃). Applications include:
- Biaryl synthesis : Coupling with aryl halides to form conjugated systems .
- Macromolecular functionalization : Incorporation into drug candidates or polymers via stepwise borylation .
Advanced Research Questions
Q. What strategies can address low yields in the synthesis of this compound?
- Catalyst optimization : Screening ligands (e.g., SPhos, XPhos) improves turnover. PdCl₂(dppf) increases yields with chloro-substrates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Silica gel chromatography or recrystallization (e.g., using hexane/EtOAc) removes by-products like deboronated species .
Q. How to resolve discrepancies in NMR data during characterization?
Q. What are the implications of stereochemistry in its reactivity?
The (Z)-configuration imposes steric constraints, affecting:
- Coupling efficiency : Bulky tert-butyl groups may hinder transmetallation in Suzuki reactions, requiring optimized ligands .
- Stability : (Z)-isomers are less prone to hydrolysis than (E)-isomers due to reduced boron exposure .
Q. How to design experiments for studying its stability under various conditions?
- Hydrolytic stability : Monitor by ¹¹B NMR in aqueous THF (pH 7–10); boronate esters degrade to boronic acids under basic conditions .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>150°C), critical for reaction planning .
Table 2 : Stability Data Under Controlled Conditions
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| pH 7, 25°C | >48 | None |
| pH 10, 25°C | 6 | Boronic acid |
| 100°C, dry | 24 | De-esterified product |
Methodological Recommendations
- Cross-coupling optimization : Use Pd catalysts with electron-rich ligands (e.g., SPhos) for sterically hindered substrates .
- Stereochemical analysis : Combine NOE NMR with computational modeling (DFT) to confirm (Z)-configuration .
- Scalability : Replace column chromatography with crystallization for large-scale synthesis (e.g., tert-butyl ether/hexane mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
